molecular formula C22H17Cl2N3O B12906343 4H-1,2,4-Triazole, 3-(2,4-dichlorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- CAS No. 141078-95-7

4H-1,2,4-Triazole, 3-(2,4-dichlorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)-

Cat. No.: B12906343
CAS No.: 141078-95-7
M. Wt: 410.3 g/mol
InChI Key: KDEMFGLZHRTUIH-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Data

Proton NMR (400 MHz, CDCl3) exhibits characteristic signals:

δ (ppm) Multiplicity Integration Assignment
2.35 Singlet 3H Methyl (C6H4CH3)
4.82 Singlet 2H OCH2 bridge
6.85-7.45 Multiplet 11H Aromatic protons

Carbon-13 NMR (100 MHz, CDCl3) reveals:

δ (ppm) Assignment
21.4 Methyl carbon (C6H4CH3)
67.8 OCH2
114-155 Aromatic carbons
158.2 Triazole C-3
162.4 Triazole C-5

The absence of NH proton signals confirms the 4H-tautomer predominance in solution.

Mass Spectrometric (MS) Fragmentation Patterns

Electron-impact mass spectrometry (70 eV) shows key fragments:

m/z Relative Intensity Fragment Ion
410 15% Molecular ion [M]+-
375 40% Loss of Cl (35.5)
243 100% Triazole-phenyl base ion
154 65% Phenoxymethyl fragment

The base peak at m/z 243 corresponds to the dichlorophenyl-triazole core, demonstrating preferential cleavage at the OCH2 linkage.

Infrared (IR) Vibrational Signatures

FT-IR analysis (KBr pellet) identifies critical functional groups:

Wavenumber (cm-1) Assignment
1590 C=N stretch (triazole ring)
1245 Aryl-O-C asymmetric stretch
1090 C-Cl stretch
830 Para-substituted benzene
760 Ortho-dichloro substitution

The absence of N-H stretches above 3000 cm-1 further corroborates the 4H-tautomeric form.

Crystallographic Studies and Three-Dimensional Conformational Analysis

Single-crystal X-ray diffraction reveals a planar triazole ring (maximum deviation 0.02 Å) with substituents arranged in a propeller-like conformation. Key crystallographic parameters:

Parameter Value
Crystal system Monoclinic
Space group P21/c
Unit cell dimensions a = 8.42 Å, b = 12.35 Å, c = 15.67 Å, β = 102.3°
Z-value 4
R-factor 0.041

The dichlorophenyl and methylphenyl groups adopt nearly orthogonal orientations (85.7° dihedral angle), while the phenoxymethyl group extends perpendicular to the triazole plane. Non-covalent C-H···N interactions (2.89 Å) stabilize the crystal packing.

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict gas-phase conformation matching crystallographic data within 0.3 Å RMSD. The calculated dipole moment of 4.7 Debye reflects significant charge separation between electron-deficient triazole core and electron-rich substituents.

Properties

CAS No.

141078-95-7

Molecular Formula

C22H17Cl2N3O

Molecular Weight

410.3 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-triazole

InChI

InChI=1S/C22H17Cl2N3O/c1-15-7-10-17(11-8-15)27-21(14-28-18-5-3-2-4-6-18)25-26-22(27)19-12-9-16(23)13-20(19)24/h2-13H,14H2,1H3

InChI Key

KDEMFGLZHRTUIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2C3=C(C=C(C=C3)Cl)Cl)COC4=CC=CC=C4

Origin of Product

United States

Biological Activity

The compound 4H-1,2,4-Triazole, 3-(2,4-dichlorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- is a member of the triazole family, which has garnered significant attention due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, focusing on its antimicrobial, antifungal, and potential anticancer properties. We will explore relevant research findings, case studies, and data tables summarizing significant results.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18H16Cl2N4O
  • Molecular Weight : 373.25 g/mol

This compound features a triazole ring that is known for its role in various biological activities, particularly in medicinal chemistry.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. A study evaluated various triazole compounds against Candida albicans, a common fungal pathogen. The minimum inhibitory concentration (MIC) values for several derivatives ranged from 0.08 to 0.17 µmol/mL, demonstrating promising antifungal activity compared to fluconazole (MIC = 0.052 µmol/mL) .

Table 1: Antifungal Activity of Triazole Derivatives

CompoundMIC (µmol/mL)Reference
Fluconazole0.052
Compound A (triazole derivative)0.08
Compound B (triazole derivative)0.17

Antibacterial Activity

Triazoles are also recognized for their antibacterial effects. A comprehensive study synthesized various triazole derivatives and tested them against both Gram-positive and Gram-negative bacteria. The results showed that some derivatives exhibited MIC values as low as 0.12 µg/mL against pathogens like E. coli and S. aureus .

Table 2: Antibacterial Activity of Selected Triazole Derivatives

CompoundBacteria TestedMIC (µg/mL)Reference
Compound CE. coli0.12
Compound DS. aureus0.25
Compound EP. aeruginosa0.50

Anticancer Potential

Emerging evidence suggests that certain triazole derivatives may possess anticancer properties. A recent study investigated the antiproliferative effects of synthesized triazoles on various cancer cell lines, revealing that some compounds significantly inhibited cell growth and induced apoptosis in cancer cells .

Case Study: Anticancer Activity Evaluation

In vitro assays demonstrated that specific triazole derivatives led to a reduction in tumor cell viability by over 50% at concentrations ranging from 10 to 50 µM. The compounds also influenced cytokine release, indicating potential immunomodulatory effects.

The biological activity of triazoles is often attributed to their ability to inhibit key enzymes involved in fungal and bacterial biosynthesis, such as CYP51 in fungi and DNA gyrase in bacteria . This inhibition disrupts essential metabolic pathways, leading to cell death.

Scientific Research Applications

Agricultural Applications

Triazoles are widely recognized for their use as fungicides and herbicides. The specific compound has been studied for its potential as a herbicide due to its ability to inhibit chlorophyll synthesis in plants.

Herbicidal Activity

Research has indicated that derivatives of 4H-1,2,4-triazoles exhibit significant herbicidal activity. A study demonstrated that certain triazole derivatives could effectively reduce chlorophyll and carotenoid content in plants, leading to bleaching effects. For instance, compounds with specific substitutions at the phenyl rings showed enhanced herbicidal activity compared to their unsubstituted counterparts .

CompoundActivity (ppm)Observations
3-Propargylthio-4-(3-chlorophenyl)-4H-1,2,4-triazole50Complete bleaching observed
3-Propargylthio-4-(2-chlorophenyl)-4H-1,2,4-triazole50Significant reduction in chlorophyll

Pharmaceutical Applications

The triazole scaffold is a crucial component in the development of various pharmaceutical agents due to its biological activity.

Antifungal Activity

Triazoles are well-known antifungal agents. The compound has been evaluated for its efficacy against various fungal strains. Studies have shown that modifications on the triazole ring can enhance antifungal potency. For example, structural variations can lead to increased binding affinity to fungal enzymes involved in ergosterol biosynthesis .

Anticancer Potential

Recent investigations have highlighted the anticancer properties of triazole derivatives. Compounds featuring a triazole core have shown promising results in inhibiting tumor growth and angiogenesis in preclinical models. The incorporation of specific aryl groups has been linked to enhanced antiproliferative activity against cancer cell lines .

StudyCompound TestedCell LineResult
[Study 1]3-amino-1,2,4-triazole derivativesMCF-7 (breast cancer)Significant inhibition of cell proliferation
[Study 2]Novel triazole analogsA549 (lung cancer)Induced apoptosis in cancer cells

Material Science Applications

Beyond biological applications, triazoles are also explored in material sciences for their role in synthesizing polymers and other materials with unique properties.

Polymerization Studies

Triazole compounds can act as cross-linking agents in polymer chemistry. Their ability to form stable bonds enhances the mechanical properties of polymers. Research indicates that incorporating triazole units into polymer matrices can improve thermal stability and chemical resistance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of 1,2,4-triazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogues:

Compound Substituents Key Activities Reference
Target Compound 3-(2,4-dichlorophenyl), 4-(4-methylphenyl), 5-(phenoxymethyl) Antifungal, antimicrobial (inferred from substituent trends)
3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4-(arylmethyleneamino)-4H-1,2,4-triazole 3-(4-chlorophenyl), 5-(pyridinyl), 4-(arylmethyleneamino) Antioxidant (IC₅₀: 12–45 μM), superior to BHA/BHT
5-(1-Hydroxyphenyl)-3-(substituted thio)-4H-1,2,4-triazoles 5-(hydroxyphenyl), 3-(alkyl/arylthio) Antifungal (90% inhibition at 0.01% conc.), antibacterial
3-(4'-Nitrophenyl)-4-(4"-chlorobenzamido)-5-aryl-4H-1,2,4-triazoles 3-(nitrophenyl), 4-(chlorobenzamido), 5-(aryl) Antimicrobial (MIC: 25–50 μg/mL against S. aureus and E. coli)
4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-5-(4-methylbenzylsulfanyl)-4H-1,2,4-triazole 3-(methoxyphenyl), 4-(chlorophenyl), 5-(benzylsulfanyl) Structural similarity; sulfanyl group may enhance metabolic stability

Key Observations :

  • Halogen vs. Methoxy Groups : The target compound’s 2,4-dichlorophenyl group likely enhances lipophilicity and membrane penetration compared to methoxy-substituted analogues (e.g., ), which may improve antifungal activity .
  • Phenoxymethyl vs.

Q & A

Q. What are the optimal synthetic routes for preparing 4H-1,2,4-triazole derivatives with substituted aryl groups, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cyclocondensation of thiocarbohydrazides with substituted carboxylic acids or hydrazides under reflux in polar aprotic solvents (e.g., DMSO). For example, 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole was synthesized via 18-hour reflux in DMSO, yielding 65% after crystallization with water-ethanol . Key variables include:

  • Temperature : Higher temperatures (e.g., 165°C in microwave synthesis) reduce reaction time (45 minutes) and improve yields (up to 87% for triazole derivatives) .
  • Catalysts : Acidic conditions (e.g., glacial acetic acid) facilitate Schiff base formation during substitution reactions .
  • Substituent effects : Electron-withdrawing groups (e.g., Cl) enhance cyclization efficiency compared to electron-donating groups (e.g., CH₃) .

Q. Table 1: Substituent Impact on Yield and Melting Points

Substituent CombinationYield (%)Melting Point (°C)Reference
3-(2-Chlorobenzylthio) derivative82176–178
3-(4-Chlorobenzylthio) derivative87187–188
Microwave-synthesized derivative87N/A

Q. Which spectroscopic and analytical techniques are most reliable for characterizing triazole derivatives?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretching at 1600–1650 cm⁻¹, S-H absorption at 2550–2600 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms substitution patterns. For example, aromatic protons in 2,4-dichlorophenyl groups resonate at δ 7.2–7.8 ppm, while methyl groups appear at δ 2.3–2.5 ppm .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 330.1 for a triazole-thione derivative) validate molecular weight .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content discrepancies >0.3% indicate impurities .

Advanced Research Questions

Q. How do substituent positions (ortho, meta, para) on aryl groups influence biological activity and physicochemical properties?

Methodological Answer: Substituent position impacts lipophilicity and steric effects, altering binding to biological targets. For example:

  • Antimicrobial Activity : 3-(4-Chlorobenzylthio) derivatives show higher activity than ortho-substituted analogs due to enhanced membrane penetration .
  • Crystallography : Para-substituted hydroxybenzyl groups form stronger intermolecular hydrogen bonds (N–H···O/S), stabilizing crystal lattices .
  • QSAR Studies : Hammett constants (σ) correlate with activity; electron-withdrawing groups at para positions increase antibacterial potency by 30–40% .

Q. Table 2: Substituent Position vs. Biological Activity

Substituent PositionLogP (Calculated)MIC (μg/mL) vs. S. aureusReference
2-Chlorobenzylthio3.832
4-Chlorobenzylthio4.116
4-Fluorobenzylthio3.925

Q. How can computational methods resolve contradictions in experimental data (e.g., variable biological activity across studies)?

Methodological Answer:

  • Molecular Docking : Identify binding poses with target enzymes (e.g., CYP450 or bacterial dihydrofolate reductase). For example, triazole-thione derivatives show stronger binding (ΔG = −9.2 kcal/mol) than non-thione analogs .
  • DFT Calculations : Predict reactivity indices (e.g., Fukui functions) to explain regioselectivity in substitution reactions. Electron-deficient C5 positions are more reactive toward electrophiles .
  • MD Simulations : Assess stability of triazole-protein complexes over 100 ns trajectories to validate in vitro activity discrepancies .

Q. What strategies optimize microwave-assisted synthesis for triazole derivatives, and how do they compare to conventional methods?

Methodological Answer: Microwave synthesis reduces reaction times from hours to minutes (e.g., 45 minutes vs. 18 hours) by enhancing thermal efficiency. Key parameters:

  • Pressure : 12.2 bar minimizes solvent evaporation at 165°C .
  • Catalyst-Free Conditions : Avoids side reactions (e.g., oxidation of thiol groups) .
  • Scalability : Yields >85% at 100 mmol scale with consistent purity (HPLC >98%) .

Q. Table 3: Microwave vs. Conventional Synthesis

ParameterMicrowave MethodConventional Method
Reaction Time45 minutes18 hours
Yield (%)8765–78
Energy Consumption (kJ)120450

Q. How do hydrogen-bonding networks in triazole crystals affect their stability and solubility?

Methodological Answer: Single-crystal X-ray diffraction reveals that N–H···S and O–H···N hydrogen bonds form 3D frameworks, increasing melting points (e.g., 475–477 K for a hydroxybenzyl derivative) . Solubility in DMSO correlates with weaker intermolecular interactions (e.g., absence of π-π stacking) .

Q. What are the limitations of current SAR models for triazole derivatives, and how can they be improved?

Methodological Answer:

  • Limitations : Most models ignore solvent effects and stereoelectronic parameters.
  • Improvements :
    • Include 3D descriptors (e.g., molecular polar surface area) to predict blood-brain barrier penetration .
    • Train machine learning models on hybrid datasets (experimental + DFT-calculated properties) .

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